

CAS number and molecular structure of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine
Cat. No.:	B1523285

[Get Quote](#)

An In-depth Technical Guide to 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Executive Summary: This document provides a comprehensive technical overview of **4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine**, a key heterocyclic building block in modern drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and delve into the strategic rationale for its application in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics. We will cover its synthesis via Nucleophilic Aromatic Substitution (SNAr), the distinct roles of its constituent moieties (pyrimidine, piperazine, and trifluoromethyl), and essential safety and handling protocols.

Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, pyrimidine derivatives represent a "privileged scaffold," a molecular framework that is recurrently found in a multitude of clinically successful drugs.^{[1][2][3]} Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and π -stacking, and their metabolic stability. The compound **4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine** is a prime example of a highly functionalized pyrimidine intermediate, strategically designed for utility in pharmaceutical development.

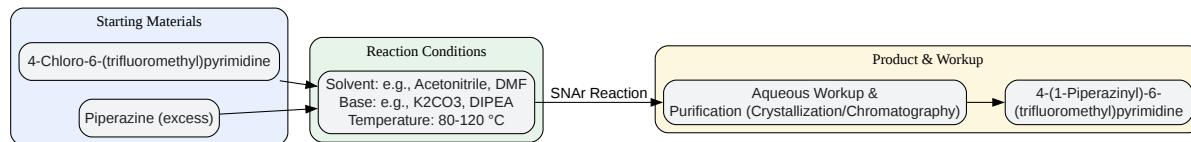
This molecule is composed of three key structural motifs, each imparting critical properties:

- The Pyrimidine Core: An electron-deficient aromatic heterocycle that serves as a rigid and versatile anchor for positioning other functional groups.[3]
- The Trifluoromethyl (CF3) Group: A powerful bioisostere for a methyl group, the CF3 moiety significantly enhances metabolic stability, increases lipophilicity, and can modulate the pKa of nearby functional groups, often improving target binding affinity.[4]
- The Piperazine Moiety: A common functional group in CNS-active drugs and kinase inhibitors, the piperazine ring improves aqueous solubility and provides a secondary amine (NH) that serves as a convenient synthetic handle for further molecular elaboration.[5][6][7]

The convergence of these three components makes **4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine** a high-value intermediate for constructing complex lead compounds, particularly in oncology and immunology research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application. The key identifiers and properties for **4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine** are summarized below.


Property	Value	Reference
CAS Number	845616-55-9	[8]
Molecular Formula	C ₉ H ₁₁ F ₃ N ₄	[8]
Molecular Weight	232.21 g/mol	[8]
IUPAC Name	4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine	
Appearance	Typically an off-white to pale yellow solid	
Solubility	Soluble in organic solvents such as DMSO, DMF, and alcohols. The piperazine moiety imparts some aqueous solubility, especially under acidic conditions.	

Below is a 2D representation of the molecular structure.

Caption: 2D Molecular Structure.

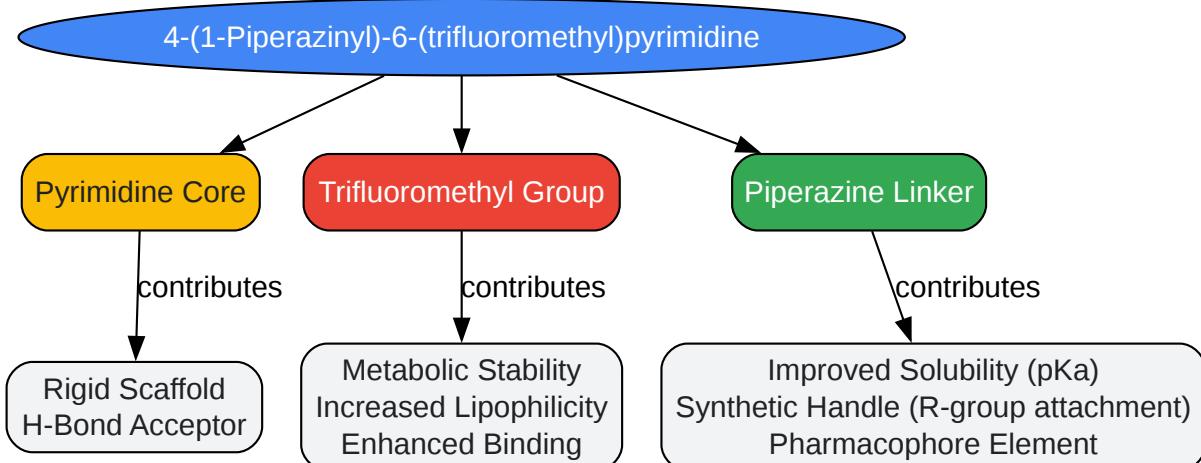
Synthesis and Manufacturing Pathway

The most direct and industrially scalable synthesis for this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the strong electron-withdrawing effect of the trifluoromethyl group.

[Click to download full resolution via product page](#)

Caption: Synthetic Workflow via SNAr.

Step-by-Step Synthesis Protocol


This protocol describes a representative lab-scale synthesis.

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-6-(trifluoromethyl)pyrimidine (1.0 eq).
 - Add a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).
 - Add an inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HCl byproduct.
 - Add Piperazine (1.5-2.0 eq). Using an excess of piperazine helps drive the reaction to completion and can also serve as the base.
- Reaction Execution:
 - Heat the reaction mixture to 80-100 °C with vigorous stirring.
 - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-12 hours).

- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - If using a water-miscible solvent like DMF, pour the mixture into water and extract with an organic solvent like ethyl acetate. If using a less miscible solvent, filter off the base and concentrate the solution.
 - Wash the combined organic layers with water and brine to remove residual base and piperazine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product with high purity.

Strategic Applications in Drug Discovery

The true value of **4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine** lies in its design as a molecular fragment for building more complex and potent drug candidates. Each component has a specific role in shaping the final molecule's pharmacological profile.

[Click to download full resolution via product page](#)

Caption: Medicinal Chemistry Logic Diagram.

- As a Kinase Inhibitor Scaffold: The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors. The piperazine nitrogen allows for the extension of the molecule into the solvent-exposed region of the ATP-binding pocket, where selectivity can be engineered by adding various substituents.
- CNS Drug Development: The piperazine moiety is a common feature in drugs targeting the central nervous system. Its basic nitrogen can be protonated at physiological pH, which can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs).
- Improving Pharmacokinetics: The trifluoromethyl group is a cornerstone of modern medicinal chemistry for its ability to block metabolic attack at what would otherwise be a vulnerable methyl or methylene position. This often leads to an improved half-life and oral bioavailability of the final drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on its constituent parts and related molecules.[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][11]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from air and moisture.[9]
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[13]

Conclusion

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine is more than just a chemical compound; it is a testament to rational drug design. By combining a versatile heterocyclic core with key functional groups known to enhance pharmacokinetic and pharmacodynamic properties, it provides a robust platform for the synthesis of next-generation therapeutics. Its straightforward synthesis and strategic design ensure its continued relevance and application in drug discovery programs aimed at treating a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazines [chemenu.com]
- 8. 4-(1-PIPERAZINYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE | 845616-55-9 [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [CAS number and molecular structure of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523285#cas-number-and-molecular-structure-of-4-1-piperazinyl-6-trifluoromethyl-pyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com